molecular formula C20H28N2O6 B13663974 1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine

1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine

Cat. No.: B13663974
M. Wt: 392.4 g/mol
InChI Key: UKDRWEJXQLAQQL-UHFFFAOYSA-N
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Description

1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine is a chemical compound with the molecular formula C20H28N2O6 It is known for its unique structure, which includes two 2,4,6-trimethoxyphenyl groups attached to an ethanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of high-purity starting materials and efficient purification techniques is essential to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological molecules can lead to changes in their structure and function, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-methoxyphenyl)ethylenediamine
  • 1,2-Bis(4-fluorophenyl)ethylenediamine
  • 1,2-Bis(4-nitrophenyl)ethylenediamine

Uniqueness

1,2-Bis(2,4,6-trimethoxyphenyl)-1,2-ethanediamine is unique due to the presence of three methoxy groups on each phenyl ring. This structural feature imparts distinct electronic and steric properties, making it different from other similar compounds. These properties can influence its reactivity, binding affinity, and overall behavior in various chemical and biological systems.

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

1,2-bis(2,4,6-trimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C20H28N2O6/c1-23-11-7-13(25-3)17(14(8-11)26-4)19(21)20(22)18-15(27-5)9-12(24-2)10-16(18)28-6/h7-10,19-20H,21-22H2,1-6H3

InChI Key

UKDRWEJXQLAQQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(C(C2=C(C=C(C=C2OC)OC)OC)N)N)OC

Origin of Product

United States

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